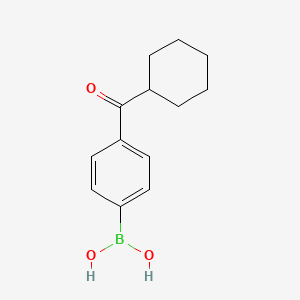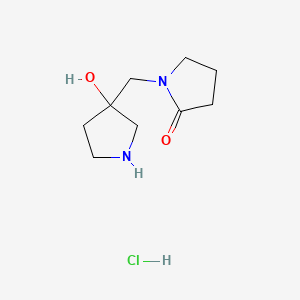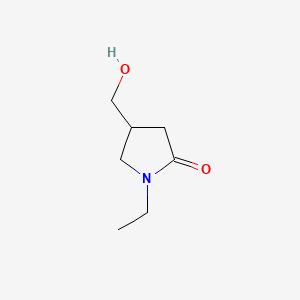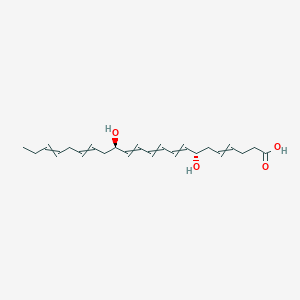
(7S,14R)-7,14-Dihydroxydocosa-4,8,10,12,16,19-hexaenoic acid
Overview
Description
“(7S,14R)-7,14-Dihydroxydocosa-4,8,10,12,16,19-hexaenoic acid” is a dihydroxydocosahexaenoic acid that is docosahexaenoic acid in which the two hydroxy substituents are located at the 7S- and 14R-positions . It has a role as a human xenobiotic metabolite and a specialized pro-resolving mediator .
Synthesis Analysis
Maresin 1 (MaR1; 7R,14S-dihydroxy-docosa-4Z,8E,10E,12Z,16Z,19Z-hexaenoic acid) is the first identified maresin . The formation, stereochemistry, and precursor role of 13,14-epoxy-docosahexaenoic acid, an intermediate in MaR1 biosynthesis, have been investigated .Molecular Structure Analysis
The molecular formula of “this compound” is C22H32O4 . The molecular weight is 360.5 g/mol . The structure includes two hydroxy substituents located at the 7S- and 14R-positions .Chemical Reactions Analysis
The formation of “this compound” involves 12-lipoxygenase-initiated 14S-hydroxylation or cytochrome P450 catalyzed 14R-hydroxylation and P450-initiated ω (22)-hydroxylation .Physical And Chemical Properties Analysis
The compound has a molecular weight of 360.5 g/mol . It has a topological polar surface area of 77.8 Ų . The compound has 3 hydrogen bond donors and 4 hydrogen bond acceptors . It also has 14 rotatable bonds .Scientific Research Applications
Structural and Biological Characteristics
Chemical and Biosyntheses : This compound is part of a larger family of phenolic acids like caffeic acid, which is found in fruits, grains, and dietary supplements. The structural classification and biosyntheses of these acids, including their natural resources and chemical properties, are critical in understanding their potential applications in scientific research (Jiang et al., 2005).
Bioactive Properties : The bioactive properties of similar phenolic acids, such as Chlorogenic Acid (CGA), have been widely studied for their therapeutic roles. These roles include antioxidant activity, anti-inflammatory, hepatoprotective, cardioprotective, neuroprotective, and modulation of lipid and glucose metabolism, which are crucial for understanding the potential medical applications of (7S,14R)-7,14-Dihydroxydocosa-4,8,10,12,16,19-hexaenoic acid (Naveed et al., 2018).
Biological Activities and Pharmacological Effects
Antioxidant and Anti-inflammatory Properties : The phenolic acid family, to which this compound belongs, is known for its pronounced biological activities. The antioxidant and anti-inflammatory properties are especially significant, offering potential therapeutic benefits in treating diseases associated with oxidative stress and inflammation (Pei et al., 2016).
Metabolic Pathways and Biological Effects : The metabolic pathways and biological effects of similar fatty acids like Docosahexaenoic acid (DHA) are well-documented. Understanding these pathways and effects, including the generation of metabolites with potent biological activities, is crucial for the potential application of this compound in clinical and therapeutic settings (Kuda, 2017).
Mechanism of Action
Future Directions
properties
IUPAC Name |
(7S,14R)-7,14-dihydroxydocosa-4,8,10,12,16,19-hexaenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O4/c1-2-3-4-5-6-10-15-20(23)16-11-7-8-12-17-21(24)18-13-9-14-19-22(25)26/h3-4,6-13,16-17,20-21,23-24H,2,5,14-15,18-19H2,1H3,(H,25,26)/t20-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLHYXXBCQOUTGK-NHCUHLMSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC(C=CC=CC=CC(CC=CCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC=CCC=CC[C@H](C=CC=CC=C[C@H](CC=CCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20849514 | |
| Record name | (7S,14R)-7,14-Dihydroxydocosa-4,8,10,12,16,19-hexaenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20849514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1268720-66-6 | |
| Record name | (7S,14R)-7,14-Dihydroxydocosa-4,8,10,12,16,19-hexaenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20849514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



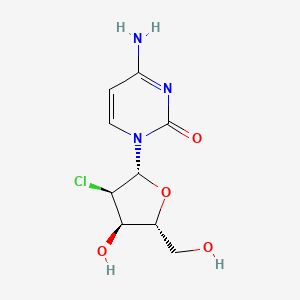
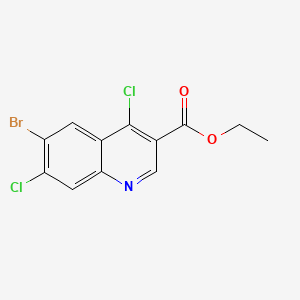
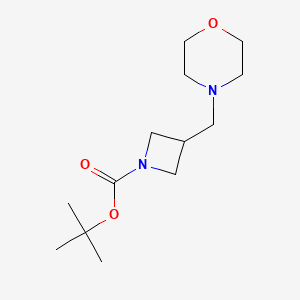
![tert-Butyl 2-bromo-4,5,7,8-tetrahydrothiazolo[5,4-d]azepine-6-carboxylate](/img/structure/B595042.png)

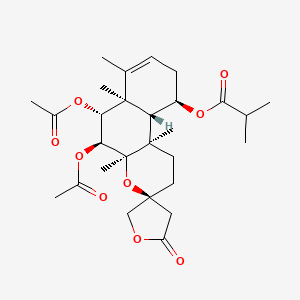

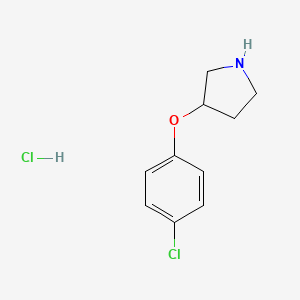

![5-Bromo-4-hydrazinylthieno[2,3-d]pyrimidine](/img/structure/B595051.png)
